m-PEG4-Azide
CAS No.: 606130-90-9
Cat. No.: VC0536147
Molecular Formula: C9H19N3O4
Molecular Weight: 233.27
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 606130-90-9 |
---|---|
Molecular Formula | C9H19N3O4 |
Molecular Weight | 233.27 |
IUPAC Name | 1-azido-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane |
Standard InChI | InChI=1S/C9H19N3O4/c1-13-4-5-15-8-9-16-7-6-14-3-2-11-12-10/h2-9H2,1H3 |
Standard InChI Key | FFOZZVDSANUDAE-UHFFFAOYSA-N |
SMILES | COCCOCCOCCOCCN=[N+]=[N-] |
Appearance | Solid powder |
Introduction
Chemical Properties and Specifications
m-PEG4-Azide possesses distinct chemical and physical properties that influence its applications in research and development. The following table presents the key specifications of this compound:
The molecule features a methyl group at one terminus and an azide group at the other, connected by a chain of four ethylene glycol units. This structure confers both hydrophilicity and reactivity, making it an excellent crosslinking agent. The hydrophilic PEG spacer significantly enhances solubility in aqueous media, while the azide group provides specific reactivity for bioconjugation applications .
Reaction Mechanisms and Click Chemistry Applications
m-PEG4-Azide is primarily utilized in click chemistry reactions, a class of biocompatible reactions characterized by high efficiency, specificity, and mild reaction conditions. The azide group in m-PEG4-Azide can participate in several types of click chemistry reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This represents the most common click chemistry application for m-PEG4-Azide. The reaction occurs between the azide group and terminal alkynes in the presence of a copper(I) catalyst, forming a stable 1,2,3-triazole linkage . The reaction proceeds under mild conditions, typically at room temperature in aqueous or organic solvents.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
m-PEG4-Azide can react with strained cycloalkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without requiring a copper catalyst . This copper-free click chemistry is particularly valuable for biological applications where copper toxicity is a concern. Research has demonstrated successful conjugation of azide-labeled proteins to DBCO-functionalized surfaces through this mechanism .
Staudinger Ligation
Though less commonly employed than the cycloaddition reactions, m-PEG4-Azide can also participate in Staudinger ligation with phosphines, offering another bioorthogonal conjugation strategy.
Applications in Bioconjugation
The bioorthogonal nature of azide-based chemistry makes m-PEG4-Azide particularly valuable for bioconjugation applications. Several key applications have been documented:
Protein and Antibody Modification
m-PEG4-Azide serves as a useful tool for protein and antibody labeling. The search results indicate that azide-functionalized proteins can be efficiently conjugated to surfaces like gold nanoparticles (AuNPs) and magnetic beads using click chemistry . This approach allows for site-specific modification without affecting protein function.
One particularly valuable aspect of this approach is the ability to perform conjugation directly from cell lysate, eliminating the need for prior protein purification steps . This simplifies the generation of protein-particle conjugates and preserves protein activity.
Surface Functionalization
The compound enables efficient functionalization of surfaces with biomolecules. For example, click chemistry with m-PEG4-Azide or similar azide-containing linkers allows for the attachment of proteins to gold nanoparticles and magnetic beads . These functionalized particles demonstrate excellent stability, resisting aggregation for extended periods while maintaining the biological activity of the conjugated proteins.
Fluorescent Labeling
m-PEG4-Azide can be used in fluorescent labeling strategies, particularly when combined with fluorophore-functionalized alkynes or cycloalkynes. This approach enables specific tracking of biomolecules in complex biological systems .
Applications in PROTAC Development
One of the most significant applications of m-PEG4-Azide is in the development of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic molecules designed to selectively degrade specific target proteins.
Role as a PROTAC Linker
m-PEG4-Azide functions as a linker component in PROTAC synthesis . PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, while the other targets the protein of interest. The linker plays a crucial role in determining the efficacy of target protein degradation by influencing the formation of a ternary complex between the target protein, E3 ligase, and PROTAC .
Structural Advantages
The PEG-based structure of m-PEG4-Azide offers several advantages for PROTAC development:
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Hydrophilicity: Enhances aqueous solubility of the PROTAC construct
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Flexibility: Allows for optimal spatial arrangement of the binding ligands
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Biocompatibility: Reduces potential toxicity concerns
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Chemical stability: Provides durability in biological environments
Conjugation Strategy
The azide functionality of m-PEG4-Azide allows for conjugation to alkyne-bearing ligands through click chemistry, enabling the construction of novel PROTAC molecules . This approach facilitates the creation of diverse PROTAC libraries with variations in linker length and composition, which is essential for optimizing target protein degradation efficiency.
Related Compounds and Comparison
Several related compounds share structural similarities or functional properties with m-PEG4-Azide. Understanding these relationships provides valuable context for researchers selecting appropriate reagents for specific applications.
Azide-PEG4-Azide
This diazide compound (CAS: 101187-39-7) features azide groups at both termini of a PEG4 chain . It serves as a useful bifunctional crosslinker for connecting two alkyne-functionalized molecules and is particularly valuable for synthesizing dimeric molecules through click chemistry.
Methyltetrazine-PEG4-Azide
This heterobifunctional crosslinker (CAS: 1802908-04-8) contains both azide and methyltetrazine functional groups connected by a PEG4 spacer . It enables orthogonal bioconjugation strategies, allowing for sequential conjugation reactions with both alkyne-containing compounds (via azide) and trans-cyclooctene-containing compounds (via methyltetrazine).
Pomalidomide-PEG4-Azide
This specialized conjugate combines the E3 ligase ligand pomalidomide with a PEG4-azide linker . It serves as a building block for PROTAC development, allowing for click chemistry with target ligands to create targeted protein degraders.
The following table compares these related compounds:
Compound | CAS Number | Molecular Weight | Key Features | Primary Applications |
---|---|---|---|---|
m-PEG4-Azide | 606130-90-9 | 233.26 | Methyl and azide terminal groups | Click chemistry, bioconjugation, PROTAC synthesis |
Azide-PEG4-Azide | 101187-39-7 | 244.25 | Diazide functionality | Bifunctional crosslinking, dimer synthesis |
Methyltetrazine-PEG4-Azide | 1802908-04-8 | 389.41 | Methyltetrazine and azide groups | Orthogonal bioconjugation, PROTAC synthesis |
Pomalidomide-PEG4-Azide | N/A | 532.50 | E3 ligase ligand with azide | PROTAC development, targeted protein degradation |
Research Applications and Case Studies
Several research applications highlight the utility of m-PEG4-Azide and related azide-functionalized PEG compounds in biomedical research:
Protein Immobilization
Research has demonstrated the successful immobilization of azide-functionalized proteins onto solid supports directly from cell lysate using click chemistry . This approach bypasses the purification step, significantly simplifying the process of generating protein-material conjugates. Specifically, proteins like calmodulin (CaM), calcineurin (CaN), and protein kinase A (PKA) have been conjugated to gold nanoparticles and magnetic beads with maintained biological activity .
Antibody Conjugation
Azide-functionalized PEG linkers have been employed for antibody modification. For instance, anti-CEA antibody M5A has been functionalized with bromoacetamido-PEG5-azide for subsequent click chemistry reactions . This approach enables the generation of bispecific T-cell engagers with enhanced therapeutic potential.
PROTAC Development
Multiple studies have utilized m-PEG4-Azide and similar azide-containing PEG linkers in PROTAC development. The integration of these linkers into PROTAC constructs facilitates the degradation of target proteins through the ubiquitin-proteasome system, representing a promising approach for therapeutic intervention .
Practical Considerations for Laboratory Use
Researchers working with m-PEG4-Azide should consider several practical aspects to ensure successful experimental outcomes:
Reaction Conditions
Optimal reaction conditions for click chemistry with m-PEG4-Azide include:
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CuAAC reactions: Copper(I) catalyst (typically CuSO₄ with sodium ascorbate as reducing agent), room temperature, aqueous buffers or organic solvents
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SPAAC reactions: No catalyst required, room temperature, compatible with biological buffers
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Reaction monitoring: LC-MS, TLC, or other analytical techniques appropriate for the specific application
Concentration Calculations
The following table provides a reference for preparing stock solutions of m-PEG4-Azide at various concentrations:
Desired Concentration | Amount of m-PEG4-Azide | Solvent Volume |
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1 mM | 0.233 mg | 1 mL |
5 mM | 1.167 mg | 1 mL |
10 mM | 2.333 mg | 1 mL |
50 mM | 11.665 mg | 1 mL |
100 mM | 23.330 mg | 1 mL |
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